

Application Notes and Protocols for HBT-FI-BnB Imaging

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Compound of Interest

Compound Name: HBT-FI-BnB

Cat. No.: B12376910

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Introduction

HBT-FI-BnB is a novel fluorescent probe designed for the targeted imaging of [Specify Target Molecule, e.g., Cathepsin B] activity in live cells. This probe is composed of a 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore, a fluorescein (FI) signaling unit, and a [Specify BnB function, e.g., Cathepsin B-cleavable peptide] targeting moiety. In its native state, the probe's fluorescence is quenched. Upon enzymatic cleavage of the [BnB peptide] by [Cathepsin B], the HBT-FI fluorophore is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism allows for the specific and sensitive detection of [Cathepsin B] activity, a key biomarker in various pathologies, including cancer.

These application notes provide a detailed experimental workflow for utilizing **HBT-FI-BnB** for cellular imaging and quantitative analysis of [Cathepsin B] activity.

Experimental Protocols

Cell Culture and Seeding

- Culture [e.g., MCF-7 breast cancer cells] in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

- For imaging experiments, seed the cells in 35 mm glass-bottom dishes at a density of 2×10^5 cells per dish.
- Allow the cells to adhere and grow for 24 hours before the experiment.

HBT-FI-BnB Probe Preparation and Cell Staining

- Prepare a 1 mM stock solution of **HBT-FI-BnB** in dimethyl sulfoxide (DMSO).
- Dilute the stock solution in serum-free cell culture medium to a final working concentration of [e.g., 10 μ M].
- Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).
- Add the **HBT-FI-BnB** working solution to the cells.
- Incubate the cells for [e.g., 60 minutes] at 37°C.

Fluorescence Imaging

- After incubation, wash the cells twice with PBS to remove any unbound probe.
- Add fresh culture medium to the cells.
- Image the cells using a confocal laser scanning microscope.
- Excite the **HBT-FI-BnB** probe at [e.g., 488 nm] and collect the emission from [e.g., 500-550 nm].
- Acquire images for quantitative analysis. For inhibitor studies, pre-treat cells with a [Cathepsin B inhibitor, e.g., CA-074] for [e.g., 30 minutes] before adding the **HBT-FI-BnB** probe.

Quantitative Data Analysis

- Using image analysis software (e.g., ImageJ or FIJI), measure the mean fluorescence intensity of individual cells.

- Select at least 50 cells per condition for a statistically significant analysis.
- Subtract the background fluorescence from the measured intensity.
- Normalize the fluorescence intensity of the treated groups to the control group.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

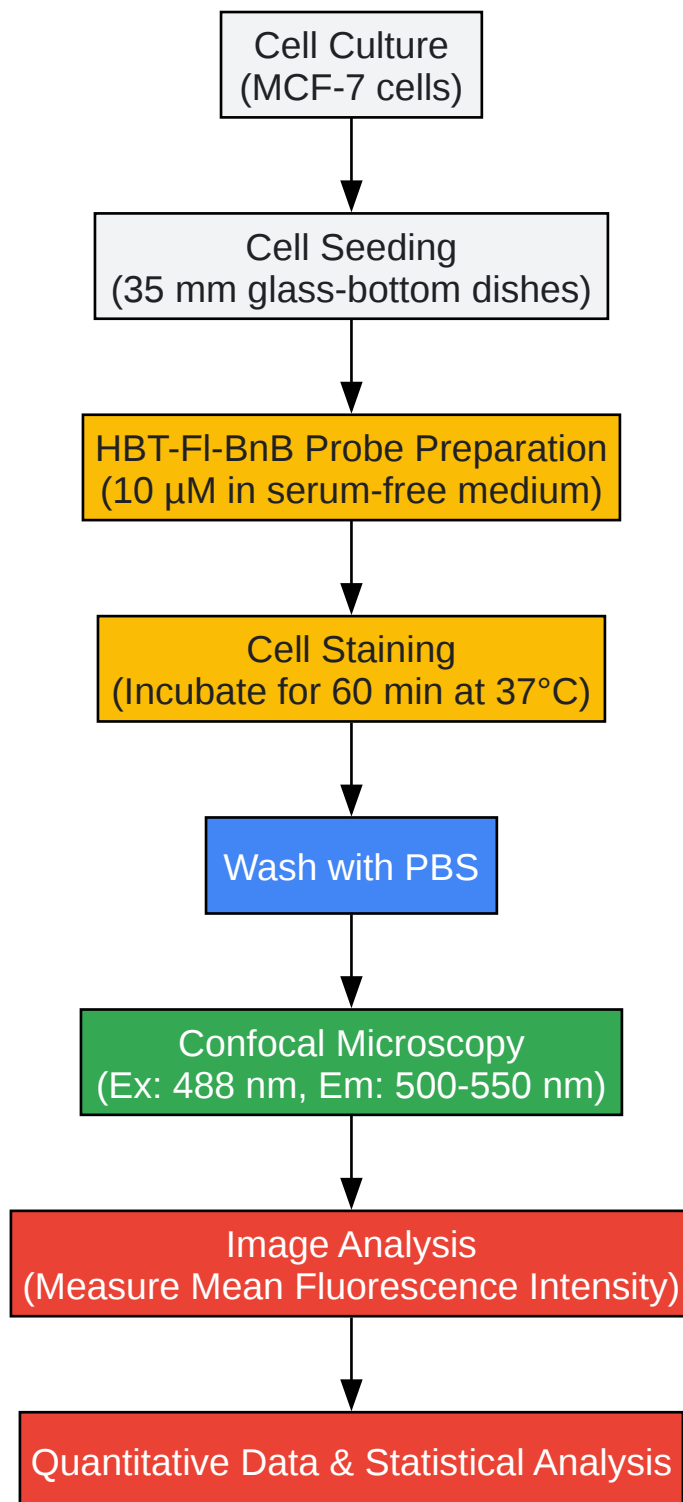
Data Presentation

Table 1: Quantitative Analysis of **HBT-FI-BnB** Fluorescence in MCF-7 Cells

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
|---------------------------------|---|--------------------|-------------------------|
| Control (Untreated) | 150.2 | 25.8 | 1.0 |
| HBT-FI-BnB (10 μ M) | 855.6 | 98.2 | 5.7 |
| HBT-FI-BnB + CA-074 (Inhibitor) | 210.4 | 35.1 | 1.4 |

Visualizations

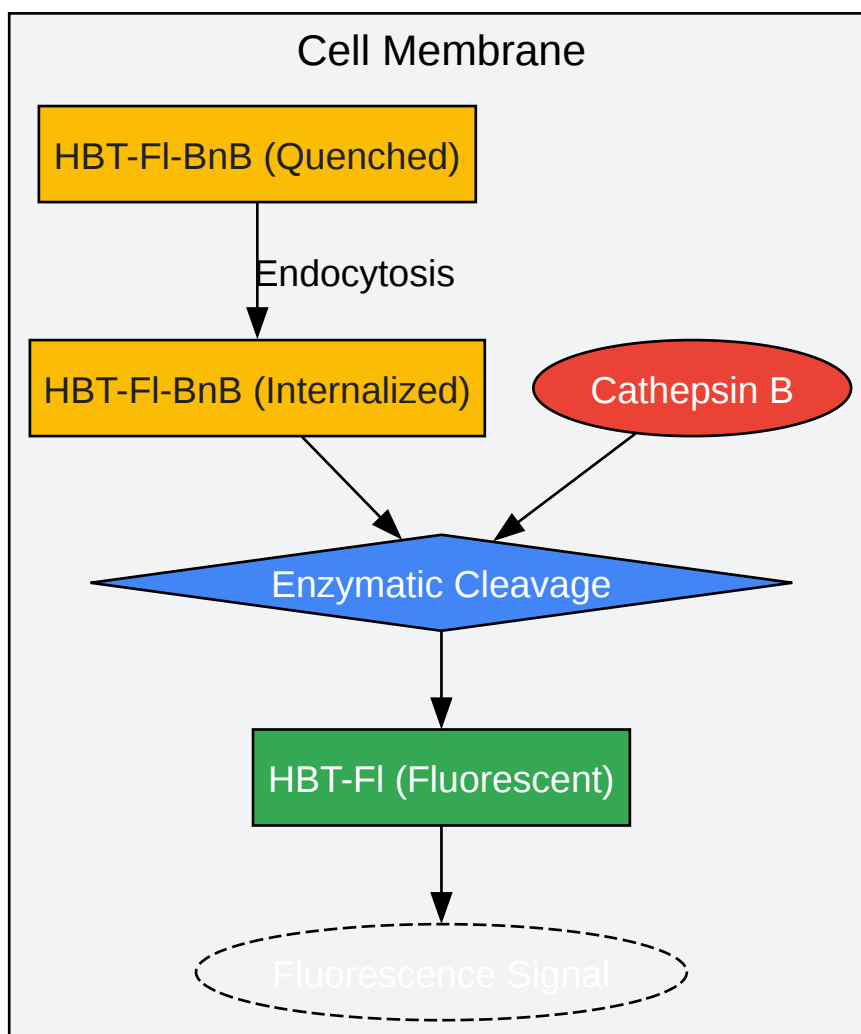
Experimental Workflow for HBT-FI-BnB Imaging



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Caption: Workflow for **HBT-FI-BnB** Imaging.

HBT-FI-BnB Signaling Pathway



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Caption: **HBT-FI-BnB** Activation Mechanism.

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